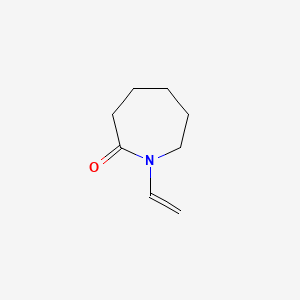

N-Vinylcaprolactam

Description

BenchChem offers high-quality N-Vinylcaprolactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Vinylcaprolactam including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYVGKFDLWWQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-83-7 | |

| Record name | Poly(N-vinylcaprolactam) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1041423 | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Vinylcaprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2235-00-9, 25189-83-7 | |

| Record name | Vinylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinylhexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Advanced Synthesis and Purification of N-Vinylcaprolactam (NVCL): A Technical Guide

Executive Summary: The Strategic Value of NVCL

N-Vinylcaprolactam (NVCL) is a high-value functional monomer, critical in the synthesis of Poly(N-vinylcaprolactam) (PNVCL)—a non-ionic, temperature-responsive polymer with a Lower Critical Solution Temperature (LCST) ranging between 32–34°C. Unlike its analogue N-isopropylacrylamide (NIPAM), PNVCL is biocompatible and does not generate toxic low-molecular-weight amines upon hydrolysis, making it a superior candidate for drug delivery systems and kinetic hydrate inhibitors (KHIs) in the oil and gas sector.

However, the synthesis of NVCL is chemically demanding due to the stability of the caprolactam ring and the tendency of the vinyl group to undergo spontaneous polymerization or hydrolysis. This guide details a high-yield, lab-optimized synthesis protocol utilizing phase-transfer catalysis (Reppe chemistry) and a rigorous purification workflow designed to yield polymerization-grade monomer (>99.5% purity).

Synthesis Strategy: The Nucleophilic Addition Route

While transvinylation (exchange with vinyl acetate) is safer, it often suffers from low equilibrium conversion. The Reppe vinylation —direct addition of acetylene to caprolactam—remains the most robust method for high-yield synthesis, provided that kinetic barriers are managed.

The Mechanism

The reaction proceeds via the nucleophilic attack of the caprolactam anion (generated by a strong base) onto the acetylene triple bond.

-

Challenge: The potassium caprolactam salt is often insoluble in the bulk monomer, leading to slow kinetics.

-

Solution: The use of 18-Crown-6 ether as a phase-transfer catalyst (PTC). The crown ether complexes with the Potassium (

) ion, creating a "naked," highly reactive caprolactam anion and improving solubility in the organic phase.

DOT Diagram: Synthesis Reaction Pathway

Figure 1: Mechanistic pathway of NVCL synthesis via Reppe chemistry enhanced by phase-transfer catalysis.

Experimental Protocol: Catalytic Synthesis

Safety Warning: Acetylene is highly flammable and explosive under pressure. This reaction must be performed in a rated pressure reactor or a well-vented setup designed for acetylene handling.

Materials

-

Reactant:

-Caprolactam (dried in vacuum desiccator). -

Reagent: Acetylene gas (purified).

-

Catalyst: Potassium Hydroxide (KOH), powdered.

-

Co-Catalyst: 18-Crown-6 ether.[1]

-

Solvent: Toluene (optional, for viscosity control) or bulk melt.

Step-by-Step Methodology

-

Catalyst Activation:

-

In a 500 mL pressure reactor, charge 113 g (1.0 mol) of caprolactam.

-

Add 2.8 g (0.05 mol) of KOH and 0.5 g of 18-Crown-6 ether.

-

Heat to 100°C under nitrogen purge. Stir until the mixture is a homogeneous melt. The crown ether will visibly accelerate the dissolution of KOH compared to a control.

-

-

Acetylene Introduction:

-

Purge the reactor with nitrogen three times to remove oxygen (oxygen inhibits the reaction and creates safety hazards).

-

Introduce acetylene gas.[1] Maintain a system pressure of 0.2–0.5 MPa (approx. 2–5 atm). Note: Do not exceed safe pressure limits for acetylene without specific arrestors.

-

-

Reaction Phase:

-

Maintain temperature at 130–140°C .

-

Stir vigorously (high shear is critical for gas-liquid mass transfer).

-

Monitor pressure drop. Repressurize with acetylene as it is consumed.

-

Endpoint: Reaction typically plateaus after 4–6 hours. Conversion is usually limited to ~60-70% in batch mode; stop to prevent oligomerization.

-

-

Quenching:

-

Cool the reactor to 60°C.

-

Vent unreacted acetylene (into a fume hood or scrubber).

-

The resulting dark brown liquid is Crude NVCL .

-

Purification Workflow: Achieving Polymerization Grade

The crude mixture contains unreacted caprolactam, catalyst residues, and oligomers. A dual-stage purification (Vacuum Distillation + Crystallization) is required.

Physical Properties for Purification

| Property | Value | Implication |

| Melting Point | 35–38°C | Solid at room temp; requires heated condensers or melt crystallization. |

| Boiling Point | 128°C @ 21 mmHg | High vacuum required to prevent thermal polymerization. |

| Solubility | Water, Toluene, Ethanol | Water solubility allows for aqueous extraction of catalyst. |

Protocol

-

Inhibitor Addition: Before heating, add 500 ppm of MEHQ (Monomethyl ether of hydroquinone) to the crude mixture to prevent polymerization during distillation.

-

Primary Vacuum Distillation:

-

Setup: Short-path distillation apparatus.

-

Conditions: Pressure < 10 mmHg. Bath temp ~140°C.

-

Fraction 1: Unreacted Caprolactam (distills first if azeotrope forms, or remains if conditions vary). Note: Caprolactam BP is close to NVCL; separation is difficult by simple distillation.[1]

-

Fraction 2: NVCL (collect at ~95–100°C at 5 mmHg).

-

-

Crystallization (Polishing Step):

-

Dissolve the distilled NVCL fraction in a minimal amount of Isopropanol or n-Hexane (1:1 ratio) at 40°C.

-

Cool slowly to 4°C. NVCL will crystallize as white needles.

-

Filter and wash with cold hexane.

-

Vacuum Dry: Dry at 25°C for 24 hours.

-

DOT Diagram: Purification Logic

Figure 2: Purification workflow to isolate high-purity NVCL monomer.

Quality Control & Storage

Characterization

-

NMR:

H-NMR (CDCl -

HPLC: Use a C18 column (Water/Acetonitrile gradient) to detect residual caprolactam (limit < 0.1%).

Storage Protocols

NVCL is sensitive to hydrolysis (forming acetaldehyde and caprolactam) and spontaneous polymerization.

-

Stabilization: If storing as a liquid/melt, add 10–50 ppm NaOH pellets or an organic base to maintain basicity (prevents acid-catalyzed hydrolysis).

-

Environment: Store under Argon/Nitrogen at 4°C (solid state).

-

Shelf Life: Re-test purity if stored >3 months.

References

-

Synthesis of N-vinyl caprolactam via Acetylene Route. Source: ResearchGate. (2025). Synthesis of N-vinyl caprolactam with KOH and 18-crown-6 ether.

-

Purification and Polymerization of NVCL. Source: MDPI, Polymers. (2024). Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam.

-

Physical Properties and Safety Data. Source: PubChem. (2025).[2] N-Vinylcaprolactam Compound Summary. [2]

-

Monomer Purification for Biomedical Applications. Source: SciSpace/Journal of Drug Delivery. (2020). Synthesis and characterization of poly(N-vinylcaprolactam)-based microparticles.

Sources

Biocompatibility and Toxicity of N-Vinylcaprolactam (NVCL) Based Polymers: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rise of a Promising Thermoresponsive Biomaterial

In the landscape of "smart" polymers for biomedical applications, Poly(N-vinylcaprolactam) (PNVCL) has emerged as a compelling candidate, particularly for drug delivery, tissue engineering, and regenerative medicine.[1][2] Its growing popularity stems from a unique combination of properties: a sharp, reversible phase transition at a Lower Critical Solution Temperature (LCST) that can be tuned to be near physiological temperature (32-50°C), non-ionic character, and high water solubility below its LCST.[3][4][5][6]

Often positioned as a biocompatible alternative to the more extensively studied Poly(N-isopropylacrylamide) (PNIPAM), PNVCL offers a distinct advantage in its chemical stability.[6] Unlike PNIPAM, the amide group in the PNVCL backbone is part of a stable lactam ring, making it resistant to hydrolysis that could otherwise yield potentially toxic small amide compounds.[7][8]

This guide provides a deep dive into the biocompatibility and toxicity profile of NVCL-based polymers. It is structured not as a mere checklist, but as a logical progression of inquiry, moving from fundamental material properties to the rigorous biological validation required for any material intended for clinical translation. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative evidence.

Section 1: The Foundation of Biocompatibility - Molecular Structure and Purity

The biocompatibility of a polymer is not an inherent, absolute property but a complex interplay between the material and the biological system. For PNVCL, this evaluation begins at the molecular level.

The Polymer vs. The Monomer: A Critical Distinction

The cornerstone of PNVCL's safety profile is the distinction between the polymer and its constituent monomer, N-Vinylcaprolactam (NVCL). The monomer itself is classified as hazardous.[9] It is harmful if swallowed, can cause serious eye irritation, allergic skin reactions, and damage to the liver and respiratory system through prolonged or repeated exposure.[9][10]

Therefore, the trustworthiness of any biocompatibility data for a PNVCL formulation is directly dependent on the purity of the polymer . The risk associated with PNVCL-based biomaterials is overwhelmingly linked to the potential for residual, unreacted monomer to leach out.[10] This mandates rigorous purification and quantification steps post-synthesis (e.g., dialysis, precipitation, and chromatographic analysis) to ensure monomer levels are negligible.

Hydrolytic Stability: An In-Built Safety Advantage

As mentioned, a key reason for the pivot from PNIPAM to PNVCL in some applications is stability. PNVCL's backbone structure prevents it from breaking down via hydrolysis into low-molecular-weight toxic components.[7] This inherent stability is a significant asset, as the toxicity of degradation products is a primary concern in the long-term assessment of any implantable or injectable biomaterial.

Section 2: In Vitro Cytotoxicity - The First Gateway of Biological Assessment

In vitro cytotoxicity testing serves as the initial, high-throughput screening method to assess how a material interacts with cells at a fundamental level. It is a mandatory first step in any biocompatibility evaluation framework, such as the ISO 10993 series.[11] These tests are designed to detect cell damage, reduced viability, or cell death caused by leachable substances from the material or direct contact with it.

Causality of Assay Selection

The choice of cytotoxicity assay is driven by the specific toxic mechanism being investigated. A multi-assay approach provides a more comprehensive and self-validating picture than a single method.

-

Metabolic Activity (MTT/XTT/MTS Assays): These colorimetric assays measure the activity of mitochondrial reductase enzymes. A reduction in signal indicates a decrease in the metabolically active, viable cell population. This is often the first-line screening test.[12]

-

Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the cell culture medium. Its presence indicates compromised cell membrane integrity and cell lysis.

-

Direct Observation (Live/Dead Staining): Fluorescent microscopy using dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) provides direct visual confirmation of cell viability and morphology.

Experimental Evidence: The Cytotoxicity Profile of PNVCL

Numerous studies have established that purified PNVCL exhibits low to negligible cytotoxicity across a range of cell lines, including:

-

Human endothelial cells.[14]

-

Human mesenchymal stem cells and bovine chondrocytes.[13]

-

Odontoblast-like cells.[15]

However, the cytotoxicity is not absolute and can be influenced by several factors.[8] A key finding is that PNVCL can exhibit increased toxic effects at temperatures above its LCST.[6] This is likely due to the polymer's phase transition from a soluble coil to a dehydrated globule, which alters its interaction with cell membranes. This phenomenon underscores the importance of conducting biocompatibility tests under conditions that mimic the intended application environment. Studies have shown that PNVCL is well-tolerated at concentrations up to 10.0 mg/mL for short incubation periods (3 hours).[14][16]

Data Summary: In Vitro Cytotoxicity of PNVCL Formulations

| Cell Line | PNVCL Formulation | Concentration | Incubation Time | Result | Reference |

| HeLa, MCF-7 | PNVCL-g-NaAlg Hydrogel | N/A | N/A | Showed controlled cytotoxic potential when loaded with 5-FU | [3] |

| Caco-2, Calu-3 | PNVCL | > LCST | N/A | Exhibited toxic effects above its LCST | [6] |

| Human Endothelial | PNVCL, PNVCL-g-PEO | 0.1–10 mg/mL | 3 hours | Well tolerated at room temp and 37°C | [14] |

| Fibroblasts | PNVCL Hydrogel Extracts | Various Dilutions | 48 hours | Low cytotoxicity observed | [13][17] |

| HK-2 | PVCL Microgels | 0.1–100 µg/mL | 48 hours | >90% viability, considered biocompatible | [13] |

Experimental Protocol: Cytotoxicity Assessment via Extract Method (ISO 10993-5)

This protocol describes a self-validating system for assessing the cytotoxicity of leachable substances from a PNVCL hydrogel.

1. Rationale: The extract method is chosen because it models the in vivo scenario where cells are exposed to substances that may leach from the material into the surrounding biological fluids. It is a standard method recommended by regulatory bodies.[18][19]

2. Materials:

- PNVCL hydrogel (sterilized)

- Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

- L929 mouse fibroblast cell line (standard for ISO 10993-5)

- Positive Control: Dilute phenol solution or organotin-stabilized PVC

- Negative Control: High-density polyethylene (HDPE)

- MTT Reagent (5 mg/mL in PBS)

- DMSO (cell culture grade)

- 96-well plates, incubator (37°C, 5% CO₂), plate reader

3. Step-by-Step Methodology:

- Extract Preparation:

- Place the sterilized PNVCL hydrogel in a sterile vial with complete culture medium at a surface area-to-volume ratio of 3 cm²/mL.

- Simultaneously prepare extracts from the positive and negative controls.

- Incubate all vials at 37°C for 24 hours. This duration is chosen to allow for sufficient leaching without significant degradation of the media components.[19]

- Cell Seeding:

- Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

- Incubate for 24 hours to allow for cell attachment and formation of a semi-confluent monolayer.

- Cell Exposure:

- Remove the old medium from the wells.

- Replace it with 100 µL of the prepared extracts (PNVCL, positive control, negative control). Also include wells with fresh medium only (untreated control).

- Incubate for another 24 hours.

- MTT Assay:

- Remove the extract-containing medium.

- Add 50 µL of fresh medium and 50 µL of MTT reagent to each well.

- Incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

- Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a plate reader.

- Data Interpretation:

- Calculate cell viability as: (Absorbance of Test Sample / Absorbance of Untreated Control) * 100%.

- Validation Check: The positive control must show a significant reduction in viability (<70%), and the negative control must show high viability (>90%), for the test to be valid. A material is considered non-cytotoxic if cell viability is ≥70%.

Visualization: Cytotoxicity Testing Workflow

Caption: Key interactions at the blood-biomaterial interface.

Section 4: In Vivo Biocompatibility - The Systemic Response

While in vitro tests are essential, they cannot fully replicate the complex biological environment. In vivo studies are critical for evaluating the systemic response, including inflammation, immune reaction, and long-term integration or degradation of the material.

Evidence from In Vivo Models

Studies involving the subcutaneous injection of PNVCL-based hydrogels have demonstrated excellent biocompatibility. For example, a histopathological study on a Poly(NVCL-g-NaAlg) gel showed no harmful effects on the major organs of rabbits. [3]This indicates that the material and any potential leachables do not cause systemic toxicity or a significant inflammatory response. The goal of these studies is to confirm that the material does not elicit a response beyond the normal, transient acute inflammation associated with any foreign body implantation.

Conceptual Workflow: In Vivo Implantation Study

-

Material Preparation: Fabricate and sterilize PNVCL implants according to the intended application.

-

Animal Model Selection: Choose an appropriate animal model (e.g., rat, rabbit) based on the study's objectives.

-

Surgical Implantation: Surgically implant the material into a specific tissue site (e.g., subcutaneous, intramuscular). A sham surgery group (incision without implant) serves as a control.

-

Post-Operative Monitoring: Observe animals for signs of adverse reactions over predefined time points (e.g., 1 week, 4 weeks, 12 weeks).

-

Endpoint Analysis:

-

Histopathology: At each time point, euthanize a subset of animals. Harvest the implant and surrounding tissue. Process the tissue for histological staining (e.g., H&E, Masson's Trichrome) to evaluate the cellular response, inflammation, fibrous capsule formation, and tissue integration.

-

Systemic Toxicity: Analyze blood samples for hematology and clinical chemistry markers. Harvest major organs (liver, kidney, spleen) for histopathological examination to check for signs of systemic toxicity.

-

Section 5: Conclusion and Future Directions

The collective evidence strongly supports the classification of Poly(N-vinylcaprolactam) as a polymer with a favorable biocompatibility profile, making it a highly promising material for advanced biomedical applications.

-

High Biocompatibility: Purified PNVCL demonstrates low cytotoxicity in vitro and minimal adverse tissue reaction in vivo. [3][13][14]* Excellent Hemocompatibility: PNVCL generally does not induce significant hemolysis or thrombogenesis, a critical feature for blood-contacting applications. [5]* Inherent Chemical Stability: Its resistance to hydrolysis provides a safety advantage over polymers like PNIPAM, as it does not produce small toxic amide byproducts. [7][8] The single most critical factor governing the safety of PNVCL-based devices is purity. The toxicity of the NVCL monomer necessitates stringent post-synthesis purification and quality control to ensure residual monomer levels are well below clinically relevant thresholds.

Future research should continue to explore the long-term fate of PNVCL in the body, including biodistribution, degradation pathways (if any), and clearance mechanisms, particularly for novel copolymer and nanogel formulations. As PNVCL moves closer to clinical applications, this comprehensive understanding will be paramount for ensuring patient safety and regulatory approval.

References

-

Iqbal, H., Khan, B. A., Khan, Z. U., Razzaq, A., Khan, A., & Ullah, S. (2021). Poly (N-Vinylcaprolactam-Grafted-Sodium Alginate) Based Injectable pH/Thermo Responsive In Situ Forming Depot Hydrogels for Prolonged Controlled Anticancer Drug Delivery; In Vitro, In Vivo Characterization and Toxicity Evaluation. Pharmaceuticals, 14(12), 1234. [Link]

-

Lozano-Cruz, E., Cervantes-Uc, J. M., & Canto-Canché, B. B. (2021). Poly(N-vinylcaprolactam), a comprehensive review on a thermoresponsive polymer becoming popular. Journal of Materials Science, 56(29), 16415-16447. [Link]

-

Cortez-Lemus, N. A., & Licea-Claverie, A. (2020). Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-responsive behavior for oral drug delivery. Journal of Drug Delivery Science and Technology, 57, 101732. [Link]

-

Ashland. (2016). Product Stewardship Summary - N-vinyl caprolactam. [Link]

-

Kargol, P., Zięba, A., Musiał, W., & Jaśkowska, J. (2023). Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam Utilizing Hydrophilic and Hydrophobic Monomers. Polymers, 15(15), 3295. [Link]

-

Mohammed, M. N., Yusoh, K., & Shariffuddin, J. H. (2018). Poly (N-vinyl caprolactam) thermoresponsive polymer in novel drug delivery systems: A review. Materials Express, 8(1), 21-34. [Link]

-

Imaz, I., & Forcada, J. (2010). N-Vinylcaprolactam-Based Microgels for Biomedical Applications. Journal of Polymer Science Part A: Polymer Chemistry, 48(5), 1173-1181. [Link]

-

Mori, T., & Ono, T. (2018). Smart Thermosensitive Poly (N-vinylcaprolactam) Based Hydrogels for Biomedical Applications. Journal of Materials Science and Chemical Engineering, 6(7), 1-13. [Link]

-

Virtanen, J., Pääkkö, T., Aseyev, V., & Tenhu, H. (2016). Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam). Colloid and Polymer Science, 294(10), 1567-1577. [Link]

-

Kreuter, J., Gelperina, S., & Engelhardt, B. (2014). Toxicity of polymeric nanoparticles in vivo and in vitro. Journal of Nanoparticle Research, 16(5), 2434. [Link]

-

Scientific Polymer Products, Inc. (2020). Safety Data Sheet: n-Vinyl caprolactam. [Link]

-

Park, K. (2020). PLGA-PEG-PLGA hydrogels induce cytotoxicity in conventional in vitro assays. Journal of Biomedical Materials Research Part A, 108(12), 2419-2420. [Link]

-

Food & Water Watch. (2023). Vinyl Chloride: The Plastics Poison Hiding in Plain Sight. [Link]

-

Marsili, L., Dal Bo, M., Berti, F., & Toffoli, G. (2021). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. Polymers, 13(16), 2654. [Link]

-

de Oliveira, C. I., Pérez-Pérez, M., Alvarez-Lorenzo, C., & Concheiro, A. (2023). Injectable Thermosensitive Nanocomposites Based on Poly(N-vinylcaprolactam) and Silica Particles for Localized Release of Hydrophilic and Hydrophobic Drugs. Langmuir, 39(7), 2646-2658. [Link]

-

Yigit, F., & Işıklan, N. (2011). Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). Journal of the Chemical Society of Pakistan, 33(6), 848-854. [Link]

-

Meech, A. M., & Anseth, K. S. (2016). Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. Sensors, 16(7), 1032. [Link]

-

Liu, J., Debuigne, A., Detrembleur, C., & Jérôme, C. (2014). Poly(N-vinylcaprolactam): a thermoresponsive macromolecule with promising future in biomedical field. Advanced healthcare materials, 3(12), 1941-1968. [Link]

-

de Morais, A. C. S., Bonfim, M. R. S., de Almeida, J. F. A., de Oliveira, K. M. P., & de Almeida, L. F. (2023). Cytotoxicity and Biomineralization Potential of Flavonoids Incorporated into PNVCL Hydrogels. Gels, 9(3), 209. [Link]

-

Kubowicz, S., & Booth, A. M. (2017). Risks Associated with the Presence of Polyvinyl Chloride in the Environment and Methods for Its Disposal and Utilization. International Journal of Environmental Research and Public Health, 14(11), 1367. [Link]

-

U.S. Food and Drug Administration. (2023). Biocompatibility Assessment Resource Center. [Link]

-

Wang, Y., Li, M., Ju, J., Li, J., & Wang, L. (2022). A Porous Hydrogel with High Mechanical Strength and Biocompatibility for Bone Tissue Engineering. International Journal of Molecular Sciences, 23(17), 9951. [Link]

-

Nutech Instruments, Inc. (2022). Releases of Fire-Derived Contaminants from Water Pipes Made of Polyvinyl Chloride Polymer. [Link]

-

Wang, Y., Li, M., Ju, J., Li, J., & Wang, L. (2022). A Porous Hydrogel with High Mechanical Strength and Biocompatibility for Bone Tissue Engineering. Gels, 8(9), 565. [Link]

-

de Morais, A. C. S., Bonfim, M. R. S., de Almeida, J. F. A., de Oliveira, K. M. P., & de Almeida, L. F. (2022). Microbiological Properties and Cytotoxicity of PNVCL Hydrogels Containing Flavonoids as Intracanal Medication for Endodontic Therapy. Antibiotics, 11(12), 1795. [Link]

-

Medical Plastics and Biomaterials Magazine. (1997). Regulatory Guidelines For Biocompatibility Safety Testing. [Link]

-

Sionkowska, A., Płanecka, A., & Kozłowska, J. (2021). in vitro cytotoxicity and physicochemical evaluation of freeze-dried hydrogel delivery systems of hydrocortisone. Engineering of Biomaterials, 24(161), 16-23. [Link]

-

Al-Harbi, L. M., & Al-Ghamdi, A. A. (2018). Biocompatible and mechanically robust nanocomposite hydrogels for potential applications in tissue engineering. International Journal of Polymeric Materials and Polymeric Biomaterials, 67(14), 835-844. [Link]

-

Farihatun, A., & Pawitan, J. A. (2023). Biocompatible Hydrogel for Various Tissue Engineering. International Medical Journal, 30(6), 286-292. [Link]

-

Regulatory Affairs Professionals Society (RAPS). (2023). FDA updates medical device biocompatibility guidance with exclusion list. [Link]

-

Bueno-Ferrer, C., Garrigós, M. C., & Jiménez, A. (2012). Degradation of poly(vinyl chloride) plasticized with non-phthalate plasticizers under sterilization conditions. Polymer Degradation and Stability, 97(11), 2209-2216. [Link]

-

Tanaka, T., & Fillmore, D. J. (1979). Hydrogel composite mimics biological tissues. The Journal of chemical physics, 70(3), 1214-1218. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Public Health Statement for Vinyl Chloride. [Link]

-

Miller, D. C., Thapa, A., Haberstroh, K. M., & Webster, T. J. (2012). Hemocompatibility of Polymeric Nanostructured Surfaces. Journal of Biomedical Materials Research Part A, 100A(11), 3046-3053. [Link]

-

De Jong, W. H., Reale, E., & Kooi, K. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet?. Alternatives to Animal Experimentation, 41(1), 3-16. [Link]

-

de Morais, A. C. S., Bonfim, M. R. S., de Almeida, J. F. A., de Oliveira, K. M. P., & de Almeida, L. F. (2022). Microbiological Properties and Cytotoxicity of PNVCL Hydrogels Containing Flavonoids as Intracanal Medication for Endodontic Therapy. Antibiotics, 11(12), 1795. [Link]

-

Gradzik, B., Szałata, A., Jędrzejczak-Krzepkowska, M., Klapiszewski, Ł., Jesionowski, T., & Klimecka-Troska, E. (2022). In-Vitro Biocompatibility and Hemocompatibility Study of New PET Copolyesters Intended for Heart Assist Devices. Materials, 15(19), 6599. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Poly(N-vinylcaprolactam): a thermoresponsive macromolecule with promising future in biomedical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poly (N-Vinylcaprolactam-Grafted-Sodium Alginate) Based Injectable pH/Thermo Responsive In Situ Forming Depot Hydrogels for Prolonged Controlled Anticancer Drug Delivery; In Vitro, In Vivo Characterization and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. scipoly.com [scipoly.com]

- 10. ashland.com [ashland.com]

- 11. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicity of polymeric nanoparticles in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microbiological Properties and Cytotoxicity of PNVCL Hydrogels Containing Flavonoids as Intracanal Medication for Endodontic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytotoxicity and Biomineralization Potential of Flavonoids Incorporated into PNVCL Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. fda.gov [fda.gov]

- 19. mddionline.com [mddionline.com]

Mastering the Amphiphilic Nature of PNVCL Copolymers: A Technical Guide to Tuning the Hydrophilic-Hydrophobic Balance

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and techniques for controlling the hydrophilic-hydrophobic balance in Poly(N-vinylcaprolactam) (PNVCL) copolymers. We will explore the synthesis, characterization, and application of these intelligent materials, with a focus on the causal relationships that govern their behavior and practical, field-proven methodologies.

The Significance of the Hydrophilic-Hydrophobic Equilibrium in PNVCL

Poly(N-vinylcaprolam) (PNVCL) is a thermoresponsive polymer renowned for its biocompatibility and a Lower Critical Solution Temperature (LCST) that typically falls between 25 and 50 °C.[1][2] This proximity to physiological temperature makes PNVCL and its copolymers highly attractive for biomedical applications, including drug delivery and tissue engineering.[3][4]

The core of PNVCL's functionality lies in its temperature-induced phase transition. Below its LCST, the polymer is hydrophilic and soluble in aqueous solutions due to hydrogen bonding between the amide groups of the caprolactam rings and water molecules. As the temperature rises above the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become dominant. This causes the polymer to collapse into a more compact, hydrophobic state, leading to its precipitation from the solution.[5][6]

The ability to precisely control this hydrophilic-hydrophobic balance is paramount. By copolymerizing N-vinylcaprolactam with other monomers, we can modulate the LCST and tailor the polymer's properties for specific applications. Incorporating hydrophilic comonomers will increase the overall hydrophilicity of the copolymer, necessitating more thermal energy to disrupt the polymer-water interactions, thus raising the LCST.[4][7] Conversely, the inclusion of hydrophobic comonomers will lower the LCST.[6][7] This tunable behavior is the key to designing sophisticated drug delivery systems and smart biomaterials.

Synthesis of PNVCL Copolymers with Controlled Amphiphilicity

The synthesis of well-defined PNVCL copolymers is crucial for achieving reproducible and predictable properties. While several polymerization techniques exist, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control over molecular weight, polydispersity, and copolymer composition.[8][9]

Causality in Synthesis: Why RAFT Polymerization?

Conventional free-radical polymerization can produce PNVCL, but it offers limited control over the polymer architecture, leading to broad molecular weight distributions and inconsistent properties.[10] For applications in drug delivery and biomedicine, a well-defined polymer is essential. RAFT polymerization is a form of living/controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[11] This level of control is critical because the LCST of PNVCL is also influenced by its molecular mass.[2]

The following protocol details the synthesis of PNVCL copolymers using RAFT/MADIX polymerization, a robust method for achieving the desired control.

Experimental Protocol: RAFT/MADIX Copolymerization of N-Vinylcaprolactam

This protocol describes the synthesis of a PNVCL copolymer with a targeted composition. The choice of comonomer will determine the shift in the hydrophilic-hydrophobic balance.

Materials:

-

N-vinylcaprolactam (NVCL), recrystallized from hexane

-

Comonomer (e.g., N-vinylpyrrolidone for increased hydrophilicity, or vinyl acetate for increased hydrophobicity)

-

Chain Transfer Agent (CTA), e.g., O-ethyl-S-(1-ethoxycarbonyl)ethyldithiocarbonate

-

Initiator, e.g., Azobisisobutyronitrile (AIBN), recrystallized from ethanol

-

Solvent, e.g., 1,4-dioxane or a water-ethanol mixture[1]

-

Schlenk flask and line apparatus

-

Nitrogen or Argon gas

-

Oil bath with temperature control

-

Dialysis tubing (MWCO of 1-2 kDa)

-

Freeze-dryer

Procedure:

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of NVCL, the chosen comonomer, the RAFT CTA, and AIBN in the selected solvent. The molar ratios of these components will determine the final molecular weight and copolymer composition.

-

Degassing: Stir the solution to ensure homogeneity. Degas the mixture by subjecting it to at least three freeze-pump-thaw cycles under a nitrogen or argon atmosphere using a Schlenk line. This is a critical step to remove dissolved oxygen, which can terminate the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (typically 65-70 °C).[9][12] Allow the polymerization to proceed for a predetermined time (e.g., 12 hours) with continuous stirring.[9]

-

Termination and Purification: To quench the reaction, expose the flask to air and cool it in an ice bath.

-

Purification: The resulting polymer solution is then purified by dialysis against distilled water for at least two days to remove unreacted monomers, initiator fragments, and other impurities.[10]

-

Isolation: The purified polymer solution is frozen and then lyophilized using a freeze-dryer to obtain the final copolymer as a solid.[10]

Caption: RAFT/MADIX Polymerization Workflow

Characterizing the Hydrophilic-Hydrophobic Balance

A suite of analytical techniques is employed to characterize the synthesized copolymers and quantify their hydrophilic-hydrophobic balance.

Structural Verification: FTIR and NMR Spectroscopy

Before functional characterization, it is essential to confirm the successful incorporation of the comonomer into the PNVCL backbone.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups of the monomers and the resulting copolymer. The disappearance of the vinyl group peak (around 1630 cm⁻¹) from the monomers is a key indicator of successful polymerization.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy allows for the determination of the copolymer composition by integrating the signals corresponding to the protons of each monomer unit.[13]

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is employed to measure the glass transition temperature (Tg) of the copolymers. The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This parameter is important for understanding the physical state of the polymer at different temperatures and can be influenced by the copolymer composition.[5][14] A single Tg for a copolymer is generally indicative of a random distribution of monomer units.[5]

Experimental Protocol: DSC Analysis of PNVCL Copolymers

-

Sample Preparation: Accurately weigh 5-10 mg of the dried copolymer into an aluminum DSC pan.

-

Instrument Setup: Place the pan in the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature above its expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to erase any prior thermal history.

-

Cool the sample to a low temperature (e.g., -50 °C).

-

Heat the sample again at the same controlled rate. The Tg is determined from this second heating scan as the midpoint of the step change in the heat flow curve.

-

Quantifying the Phase Transition: LCST Measurement

The most direct measure of the hydrophilic-hydrophobic balance in thermoresponsive polymers is the LCST. This can be determined by observing the change in a solution's properties as a function of temperature.

Methods for LCST Determination:

-

UV-Vis Spectroscopy (Turbidimetry): This is a common method where the optical transmittance of a dilute polymer solution (e.g., 0.5-1.0 wt%) is monitored as the temperature is increased. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[3][5]

-

Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of the polymer chains or aggregates in solution. Below the LCST, the polymer exists as dissolved chains. As the temperature approaches and surpasses the LCST, the chains collapse and aggregate, leading to a significant increase in the measured particle size. DLS can provide a more detailed view of the aggregation process.[2]

Experimental Protocol: LCST Determination by DLS

-

Solution Preparation: Prepare a dilute aqueous solution of the PNVCL copolymer (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm filter to remove dust and large aggregates.

-

DLS Measurement:

-

Place the solution in a cuvette in the DLS instrument.

-

Equilibrate the sample at a temperature well below the expected LCST (e.g., 20 °C) and measure the initial hydrodynamic radius.

-

Increase the temperature in small increments (e.g., 1-2 °C), allowing the sample to equilibrate at each step before measurement.

-

Continue measurements through the expected LCST range and beyond.

-

-

Data Analysis: Plot the hydrodynamic radius as a function of temperature. The onset of a sharp increase in size indicates the LCST.

Caption: LCST Determination using DLS

Surface Properties: Contact Angle Measurements

For applications involving films or coatings, the surface hydrophilicity is a critical parameter. Contact angle goniometry measures the angle at which a liquid droplet interfaces with a solid surface. A lower contact angle indicates greater hydrophilicity (better wetting), while a higher contact angle signifies a more hydrophobic surface.[15] By measuring the contact angle of water on a PNVCL copolymer film below and above its LCST, the temperature-responsive change in surface properties can be directly observed.

Tuning the LCST: Quantitative Insights

The choice and concentration of the comonomer are the primary tools for tuning the LCST. The following table summarizes the effect of incorporating a hydrophilic comonomer (N-vinylpyrrolidone, NVP) and a hydrophobic comonomer (vinyl acetate, VAc) on the cloud point (Tcp) of PNVCL, which is a measure of the LCST.

| Copolymer Composition | Cloud Point (Tcp) at 5 wt% solution (°C) | Cloud Point (Tcp) at 10 wt% solution (°C) |

| PNVCL Homopolymer | 32 | 33 |

| PNVCL/VAc Copolymers | ||

| (B1) | 26 | 27 |

| (B2) | 25 | 26 |

| (B3) | 23 | 24 |

| (B4) | 21 | 22 |

| PNVCL/NVP Copolymers | ||

| (C1) | 39 | 39 |

| (C2) | 41 | 42 |

| (C3) | 47 | 48 |

| (C4) | 53 | 54 |

| Data adapted from a study on modulating PNVCL's LCST.[16] |

As the data clearly demonstrates, increasing the content of the hydrophobic VAc comonomer systematically decreases the cloud point, making the copolymer less soluble at lower temperatures.[7] Conversely, increasing the concentration of the hydrophilic NVP comonomer raises the cloud point, enhancing the copolymer's solubility and requiring a higher temperature to induce the phase transition.[7]

Applications in Drug Delivery

The tunable hydrophilic-hydrophobic balance of PNVCL copolymers makes them exceptional candidates for controlled drug delivery systems. The polymer can be designed to be soluble at room temperature for easy formulation with a drug and then transition to a hydrophobic, drug-entrapping matrix at physiological temperature.[11]

Caption: Drug Release Mechanism

Delivery of Hydrophobic Drugs

PNVCL copolymers are particularly well-suited for the sustained release of hydrophobic drugs. When the copolymer collapses above its LCST, it forms a hydrophobic core that can effectively encapsulate hydrophobic drug molecules. The release of the drug is then governed by diffusion through this collapsed polymer matrix.[17][18] For instance, the hydrophobic drug ketoprofen has been shown to have a slower, more controlled release from PNVCL-based nanofibers at temperatures above the LCST compared to a burst release below it.[18]

Delivery of Hydrophilic Drugs

The release of hydrophilic drugs from PNVCL systems is also temperature-dependent but follows a different mechanism. As the polymer matrix collapses and expels water above the LCST, hydrophilic drugs that were dissolved in the aqueous phase are also squeezed out.[11] This can lead to a more rapid, "on-demand" release triggered by the temperature change. Studies with the hydrophilic drug captopril have demonstrated this behavior, showing a faster release rate than hydrophobic drugs under the same conditions.[18]

By carefully selecting comonomers to adjust the LCST and the overall hydrophilic-hydrophobic character of the copolymer, drug release profiles can be finely tuned to meet specific therapeutic needs.

Conclusion

The hydrophilic-hydrophobic balance is the defining characteristic of PNVCL copolymers, governing their thermoresponsive behavior and their utility in advanced applications. Through controlled synthesis techniques like RAFT polymerization, this balance can be precisely tuned by the incorporation of hydrophilic or hydrophobic comonomers. A thorough characterization using techniques such as DSC, DLS, and contact angle measurements provides the necessary quantitative data to validate the properties of these smart materials. This level of control and understanding enables the rational design of PNVCL-based systems for sophisticated applications, particularly in the field of controlled drug delivery, where the release of both hydrophobic and hydrophilic agents can be modulated by a simple temperature stimulus.

References

-

Št’astná, L., et al. (2016). RAFT/MADIX polymerization of N-vinylcaprolactam in water–ethanol solvent mixtures. Polymer Chemistry, 7(4), 845-853. Available at: [Link]

-

Kozanoğlu, S., et al. (2015). Solid State Polymerization of N-vinylcaprolactam via Gamma Irradiation and Characterization. ResearchGate. Available at: [Link]

-

RAFT Polymerization - Reaction Setup. (2022). YouTube. Available at: [Link]

-

Özdemir, T., et al. (2015). Polymerization of N-Vinylcaprolactam and Characterization of Poly(N-Vinylcaprolactam). ResearchGate. Available at: [Link]

-

DSC thermogram of (a) NVCL (b) PNVCL. ResearchGate. Available at: [Link]

-

DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

-

Moghadam, M., et al. (2021). Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery. National Institutes of Health. Available at: [Link]

-

Salgado-Rodriguez, R., et al. (2020). Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH. SciSpace. Available at: [Link]

-

Halligan, E., et al. (2023). Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam) Utilizing Hydrophilic and Hydrophobic Monomers. MDPI. Available at: [Link]

-

Sarcina, L., et al. (2021). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. PMC - PubMed Central. Available at: [Link]

-

de Oliveira, D. A., et al. (2021). Smart Polymer Blends of Poly(N-vinylcaprolactam) and Poly(lactic Acid). SciELO. Available at: [Link]

-

Vihola, H., et al. (2008). Drug Release Characteristics of Physically Cross-Linked Thermosensitive Poly(N-vinylcaprolactam) Hydrogel Particles. Journal of Pharmaceutical Sciences, 97(11), 4783-4793. Available at: [Link]

-

Wiśniewska, M., et al. (2024). Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam. MDPI. Available at: [Link]

-

da Silva, R. M. P., et al. (2023). Injectable Thermosensitive Nanocomposites Based on Poly(N-vinylcaprolactam) and Silica Particles for Localized Release of Hydrophilic and Hydrophobic Drugs. Langmuir. Available at: [Link]

-

Prabaharan, M., & Grailer, J. J. (2010). Synthesis of PNVCL-COOH Polymers. MDPI. Available at: [Link]

-

PNVCL/DEGDA/VAc and PNVCL/DEGDA/NVP spectra. UL Research Repository. Available at: [Link]

-

Kermagoret, A., et al. (2016). RAFT Copolymerization of Vinyl Acetate and N-Vinylcaprolactam: Kinetics, Control, Copolymer Composition, and Thermoresponsive Self-Assembly. Macromolecules. Available at: [Link]

-

Water contact angle measurements. ResearchGate. Available at: [Link]

-

Halligan, E., et al. (2023). Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam) Utilizing Hydrophilic and Hydrophobic Monomers. ResearchGate. Available at: [Link]

-

RAFT polymerization and end group effects on PNVCL. ResearchGate. Available at: [Link]

-

Hydrophilic Surface Wettability Characteristics. Preprints.org. Available at: [Link]

-

Hydrophilic and Hydrophobic Surfaces. PMC. Available at: [Link]

-

LCST of PNVCL-COOH polymers. ResearchGate. Available at: [Link]

-

Larragy, R., et al. (2015). Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone) Block Copolymers via the Combination of RAFT/MADIX and Ring-Opening Polymerizations. MDPI. Available at: [Link]

-

Hydrophilic drug release from electrospun membranes. Espace ÉTS. Available at: [Link]

-

Nie, H., et al. (2016). Controlled release from thermo-sensitive PNVCL-co-MAA electrospun nanofibers: The effects of hydrophilicity/hydrophobicity of a drug. PubMed. Available at: [Link]

-

Fernández-Castañeda, P., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. MDPI. Available at: [Link]

-

PNVCL-PEGMA nanohydrogels for controlled delivery. ResearchGate. Available at: [Link]

-

Hydrophilic Surface Wettability Characteristics for Poly(vinyl alcohol) Films. ResearchGate. Available at: [Link]

-

The role of hydrophobic hydration in LCST behaviour. RSC Publishing. Available at: [Link]

-

Torres-Mancera, P., et al. (2024). Hydrophobic-to-Hydrophilic Transition of Polyethylene Surface via Salicylic Acid Grafting. MDPI. Available at: [Link]

-

Hydrophilic-hydrophobic polymer blend for modulation. PubMed. Available at: [Link]

- Formulation for controlled release of drugs. Google Patents.

-

Tailoring the Critical Solution Temperature of LCST-Type Copolymers. MDPI. Available at: [Link]

-

Double-hydrophilic block copolymers for pH-dependent controlled drug delivery. IBMM Polymers for Health and Biomaterials. Available at: [Link]

Sources

- 1. RAFT/MADIX polymerization of N-vinylcaprolactam in water–ethanol solvent mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam | MDPI [mdpi.com]

- 5. Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. eag.com [eag.com]

- 15. Hydrophobic-to-Hydrophilic Transition of Polyethylene Surface via Salicylic Acid Grafting [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Controlled release from thermo-sensitive PNVCL-co-MAA electrospun nanofibers: The effects of hydrophilicity/hydrophobicity of a drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Architectures: A Technical Guide to the Self-Assembly of Poly(N-vinylcaprolactam) Block Copolymers

Introduction: The Post-PNIPAM Era

For decades, Poly(N-isopropylacrylamide) (PNIPAM) reigned as the gold standard for thermoresponsive polymers. However, the translational pipeline has stalled due to a critical flaw: the hydrolysis of PNIPAM releases toxic low-molecular-weight amines.

This guide focuses on the superior alternative: Poly(N-vinylcaprolactam) (PNVCL) .[1][2] Possessing a Lower Critical Solution Temperature (LCST) physiologically tuned to 32–34°C , PNVCL offers the same thermodynamic "smart" behavior as PNIPAM but with significantly enhanced biocompatibility.[2] Upon hydrolysis, PNVCL yields polymeric carboxylic acids rather than toxic small molecules, making it a robust candidate for FDA-compliant drug delivery vectors.

This whitepaper details the precise engineering of PNVCL block copolymers, moving from RAFT/MADIX synthesis to the thermodynamics of self-assembly and drug encapsulation.

Thermodynamic Mechanisms of Assembly

The self-assembly of PNVCL block copolymers (e.g., PNVCL-b-PEG or PNVCL-b-PCL) is driven by an entropy-dominated phase transition. Below the LCST, the caprolactam ring acts as a hydrogen-bond acceptor for water molecules, forming a "cage-like" hydration shell that solubilizes the polymer.

As temperature rises above the LCST (~33°C), the entropic penalty of organizing water molecules around the hydrophobic isopropyl groups outweighs the enthalpic gain of hydrogen bonding.[3] The hydration shell collapses (dehydration), and hydrophobic interactions dominate, triggering a Coil-to-Globule Transition . In block copolymers, this forces the PNVCL block to segregate, driving the formation of micelles, vesicles, or worm-like structures depending on the block ratio (

Visualization: The Thermo-Triggered Assembly Pathway

Figure 1: Thermodynamic pathway of PNVCL block copolymer self-assembly. The transition is driven by the entropic gain of releasing bound water molecules.

Synthesis Protocol: RAFT/MADIX Polymerization

Expert Insight: PNVCL is a non-conjugated vinyl monomer (a "Less Activated Monomer" or LAM).[4] Standard RAFT agents (trithiocarbonates) often inhibit polymerization due to stable intermediate radicals. You must use Xanthates (MADIX) or specific Dithiocarbamates to ensure controlled growth and low dispersity (Đ).

Protocol: Synthesis of PNVCL-b-PCL

This protocol describes the synthesis of an amphiphilic block copolymer using a PCL-based macro-chain transfer agent (macro-CTA).

Reagents:

-

Monomer: N-Vinylcaprolactam (NVCL) – Purify by recrystallization in hexane.

-

Macro-CTA: PCL-Xanthate (synthesized via ROP of ε-caprolactone followed by xanthate functionalization).

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

-

Stoichiometry Setup: Calculate ratios for a target degree of polymerization (DP). A typical ratio is [NVCL]:[Macro-CTA]:[AIBN] = 200:1:0.2.

-

Why: The low initiator concentration minimizes dead chain formation via bimolecular termination.

-

-

Dissolution: Dissolve the PCL-Xanthate and NVCL in 1,4-dioxane in a Schlenk flask.

-

Degassing (Critical): Perform 3 freeze-pump-thaw cycles or purge with Argon for 45 mins.

-

Causality: Oxygen acts as a radical scavenger and will induce an induction period or kill the "living" character of the chain ends.

-

-

Polymerization: Immerse flask in an oil bath at 70°C for 12–24 hours.

-

Monitoring: Check conversion via 1H NMR (vinyl proton signals at 4.3 and 7.2 ppm disappear).

-

-

Quenching & Purification:

-

Cool rapidly in liquid nitrogen to stop propagation.

-

Precipitate dropwise into cold diethyl ether.

-

Centrifuge and dry under vacuum.

-

Self-Assembly Methodologies

Once the block copolymer is synthesized, the assembly method dictates the final morphology.

Comparative Methodologies

| Parameter | Method A: Nanoprecipitation | Method B: Dialysis (Solvent Exchange) |

| Principle | Rapid solvent displacement (kinetic control). | Slow solvent exchange (thermodynamic control). |

| Protocol | Dissolve polymer in THF/Acetone. Inject rapidly into water under stirring. Evaporate solvent.[1] | Dissolve in DMF/DMSO. Dialyze against water (MWCO 3.5 kDa) for 48h. |

| Best For | PNVCL-b-PCL (Highly hydrophobic blocks).[5] | PNVCL-b-PEG (Amphiphilic, water-soluble precursors). |

| Resulting Size | Smaller, narrower distribution (<100 nm). | Larger, closer to equilibrium size (100–200 nm). |

| Drug Loading | High efficiency for hydrophobic drugs. | Moderate efficiency; risk of drug leakage during dialysis. |

Expert Tip: For Method B (Dialysis), the rate of water exchange is critical. If water enters too fast, the hydrophobic blocks precipitate as amorphous aggregates rather than organized micelles. Use a stepwise gradient (e.g., DMF -> 20% Water -> 50% Water -> 100% Water) if aggregation occurs.

Application: Drug Loading and Release

The PNVCL core acts as a reservoir for hydrophobic drugs (e.g., Doxorubicin, Curcumin). The release is triggered by local hyperthermia (e.g., inflammation or external heating).

Experimental Workflow: Drug Encapsulation

Figure 2: Co-assembly workflow for encapsulating hydrophobic therapeutics within the PNVCL core.

Validation Metrics:

-

Drug Loading Content (DLC):

-

Drug Loading Efficiency (DLE):

-

Release Profile: Perform in PBS at 25°C (below LCST, slow release) vs. 37–40°C (above LCST, burst release due to core contraction).

References

-

Moraes, R. M., et al. (2020).[6] Synthesis and Self-Assembly of Poly(N-Vinylcaprolactam)-b-Poly(ε-Caprolactone) Block Copolymers via the Combination of RAFT/MADIX and Ring-Opening Polymerizations.[5][6] Polymers.[1][2][3][4][6][7][8][9][10][11][12][13]

-

Vihola, H., et al. (2005). Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(N-vinylcaprolactam) and amphiphilically modified poly(N-vinylcaprolactam). Biomaterials.[1][2][3][9][11]

-

Van Nieuwenhove, I., et al. (2016). RAFT/MADIX polymerization of N-vinylcaprolactam in water–ethanol solvent mixtures.[13] Polymer Chemistry.

-

Kozlovskaya, V., & Kharlampieva, E. (2019). Self-Assemblies of Thermoresponsive Poly(N-vinylcaprolactam) Polymers for Applications in Biomedical Field. ACS Applied Polymer Materials.

-

Simões, S., et al. (2025). Synthesis and self-assembly of a novel block copolymer poly(N-vinylcaprolactam)-b-poly(3-hydroxybutyrate-co-3-hydroxyvalerate). ResearchGate.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emulsion polymerization induced self-assembly of a thermoresponsive polymer poly(N-vinylcaprolactam) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. rsc.org [rsc.org]

- 8. Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(N-vinylcaprolactam) Utilizing Hydrophilic and Hydrophobic Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Mixed micelle systems formed from critical micelle concentration and temperature-sensitive diblock copolymers for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RAFT/MADIX polymerization of N-vinylcaprolactam in water–ethanol solvent mixtures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: pH-Responsive Properties of Poly(N-vinylcaprolactam) Derivatives

Executive Summary

Poly(N-vinylcaprolactam) (PVCL) is a non-ionic, water-soluble, and biocompatible polymer exhibiting a Lower Critical Solution Temperature (LCST) in the physiological range (32–38°C). Unlike its acrylamide-based counterpart (PNIPAM), PVCL does not produce toxic amines upon hydrolysis, making it a superior candidate for biomedical applications.

However, native PVCL is not pH-responsive. To engineer "smart" drug delivery systems capable of targeting the acidic tumor microenvironment (pH 6.5–6.8) or facilitating endosomal escape (pH 5.0–5.5), PVCL must be derivatized. This guide details the chemical engineering, synthesis, and mechanistic validation of pH-responsive PVCL copolymers, specifically focusing on anionic (Carboxyl-functionalized) and cationic (Amine-functionalized) derivatives.

Fundamental Chemistry of Responsiveness

The strategy to impart pH sensitivity involves copolymerizing N-vinylcaprolactam (NVCL) with ionizable monomers. The mechanism relies on the protonation switch , which alters the hydrophilic/hydrophobic balance of the polymer chain, thereby shifting the LCST.

The Dual-Response Mechanism

-

Anionic Derivatives (e.g., PVCL-co-Acrylic Acid):

-

Acidic pH (pKa < 4.5): Carboxyl groups are protonated (-COOH). Hydrogen bonding dominates. The polymer collapses (hydrophobic) or aggregates.

-

Basic/Neutral pH (> 7.4): Carboxyl groups deprotonate (-COO⁻). Electrostatic repulsion forces chain expansion. The LCST increases or disappears (polymer becomes permanently hydrophilic).

-

-

Cationic Derivatives (e.g., PVCL-co-DMAEMA):

-

Acidic pH: Amine groups protonate (-NH₃⁺). High charge density leads to solubility and chain expansion.

-

Basic pH: Amine groups deprotonate. The polymer becomes hydrophobic and collapses.

-

Synthesis & Functionalization Logic

The following diagram illustrates the synthetic pathways to create these derivatives using Free Radical Polymerization (FRP).

Figure 1: Synthetic pathways for generating anionic and cationic PVCL derivatives via Free Radical Polymerization.

Experimental Protocol: Synthesis of PVCL-co-AA Microgels

This protocol describes the synthesis of Poly(N-vinylcaprolactam-co-acrylic acid) microgels.[1][2] This derivative is selected for its ability to release drugs in response to the neutral-to-basic transition or to target specific intestinal pH windows.

Objective: Synthesize uniform microgels with an LCST tunable between 35°C and 42°C.

Materials & Reagents

-

Monomer: N-vinylcaprolactam (NVCL) – Recrystallize from hexane before use to remove inhibitors.

-

Comonomer: Acrylic Acid (AA) – Distill under reduced pressure.

-

Crosslinker: N,N'-Methylenebisacrylamide (MBA) – Creates the 3D network.

-

Initiator: 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V50) – Water-soluble cationic initiator.

-

Solvent: Deionized Water (18.2 MΩ).

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a 250 mL three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stirrer.

-

Why: Oxygen inhibits free radical polymerization; a continuous nitrogen purge is critical for consistent molecular weight.

-

-

Pre-reaction Phase:

-

Dissolve NVCL (1.0 g) and MBA (0.02 g, 2 wt%) in 95 mL of deionized water.

-

Add Acrylic Acid (0.05 g to 0.2 g depending on desired pH sensitivity).

-

Stir at 300 rpm and purge with nitrogen for 45 minutes.

-

Heat the solution to 70°C using an oil bath.

-

-

Initiation:

-

Dissolve V50 initiator (0.02 g) in 5 mL of water.

-

Inject the initiator solution rapidly into the heated reactor.

-

Observation: The solution should turn opalescent within 10–20 minutes, indicating particle nucleation.

-

-

Polymerization:

-

Maintain reaction at 70°C under nitrogen for 6 hours.

-

Quality Control: Monitor turbidity. If large aggregates form, agitation speed is too low or temperature ramp was too fast.

-

-

Purification (Dialysis):

-

Cool the dispersion to room temperature.

-

Transfer to dialysis tubing (MWCO 12–14 kDa).

-

Dialyze against distilled water for 5 days, changing water twice daily.

-

Why: Removes unreacted monomers and oligomers which are potential toxins.

-

-

Lyophilization:

-

Freeze-dry the purified dispersion to obtain a white, fluffy powder.

-

Mechanistic Behavior & Validation

Understanding the phase transition is crucial for predicting drug release profiles.

The Coil-to-Globule Transition

PVCL derivatives undergo a Volume Phase Transition (VPT).

-

Below LCST: Polymer chains are hydrated (Coil state) – Drug is retained/diffuses slowly.

-

Above LCST: Polymer chains dehydrate (Globule state) – Drug is squeezed out (burst release) or entrapped (if hydrophobic interaction dominates).

pH-Modulated Phase Diagram

The following diagram visualizes how pH shifts the LCST of a PVCL-co-AA system.

Figure 2: Impact of pH on the conformational state and LCST of PVCL-co-AA.

Validation Protocols (Self-Validating Systems)

To confirm the synthesis was successful, perform these two assays:

-

Turbidimetry (Cloud Point):

-

Prepare 0.1 wt% polymer solutions in buffers of pH 4.0, 6.0, and 7.4.

-

Heat from 20°C to 60°C at 1°C/min.

-

Success Criteria: At pH 4.0, a sharp transmittance drop should occur ~32–35°C. At pH 7.4, the solution should remain transparent (no LCST) or the transition should shift significantly higher (>50°C).

-

-

Dynamic Light Scattering (DLS):

-

Measure Hydrodynamic Radius (

) vs. pH at constant temperature (37°C). -

Success Criteria:

at pH 7.4 should be significantly larger (swollen) than at pH 4.0 (collapsed) for PVCL-co-AA.

-

Applications in Drug Delivery

The table below summarizes how different PVCL derivatives are utilized based on their specific environmental responses.

| Derivative | Responsive Groups | Physiological Trigger | Application Logic |

| PVCL-co-AA | Carboxylic Acid (-COOH) | pH ↑ (Stomach to Intestine) | Protects drug in acidic stomach; swells and releases in neutral intestine. |

| PVCL-co-DMAEMA | Tertiary Amine (-NR₂) | pH ↓ (Blood to Tumor/Endosome) | Soluble/swollen in acidic tumor tissue (pH 6.5) for targeted release. |

| PVCL-g-PEG | None (Steric Shield) | Temp (Hyperthermia) | PEG prevents protein adsorption (stealth); heat triggers release. |

Case Study: Tumor Targeting

Tumor extracellular environments are acidic (pH 6.5–6.8). A PVCL-co-DMAEMA nanogel loaded with Doxorubicin will circulate stably at pH 7.4 (blood). Upon entering the tumor tissue, the amine groups protonate, causing the nanogel to swell and release the payload locally, minimizing systemic toxicity.

References

-

Synthesis and multi-responsiveness of poly(N-vinylcaprolactam-co-acrylic acid) core–shell microgels. Polymer Chemistry. [Link][2]

-

Poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties. Drug Development and Industrial Pharmacy. [Link][3]

-

Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications. Gels. [Link]

-

Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value. Polymers. [Link]

-

Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate). Materials. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and multi-responsiveness of poly(N-vinylcaprolactam-co-acrylic acid) core–shell microgels via miniemulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and characterization of poly(N-vinylcaprolactam)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: N-Vinylcaprolactam (NVCL) Based Injectable Hydrogels for Cartilage Repair

[1][2]

Executive Summary

This guide details the synthesis, characterization, and application of Poly(N-vinylcaprolactam) (PNVCL) based hydrogels for articular cartilage repair.[1][2] Unlike Poly(N-isopropylacrylamide) (PNIPAM), which generates toxic low-molecular-weight amines upon hydrolysis, PNVCL offers superior biocompatibility while retaining a sharp Lower Critical Solution Temperature (LCST) near physiological range (32–34°C). This protocol focuses on a PNVCL-Hyaluronic Acid (HA) hybrid system , leveraging the thermo-responsiveness of PNVCL for injectability and the biological recognition of HA for chondrocyte adhesion and matrix signaling.

Scientific Rationale & Mechanism

Why NVCL over PNIPAM?

-

Toxicity Profile: PNIPAM hydrolysis yields toxic amines. PNVCL hydrolysis yields polymeric carboxylic acids, which are significantly less cytotoxic.

-

Phase Transition: PNVCL exhibits a Type I Flory-Huggins demixing behavior. Below the LCST, hydrogen bonding between water and the amide group of the caprolactam ring dominates (Sol state). Above the LCST, hydrophobic interactions between the caprolactam rings dominate, causing chain collapse and physical crosslinking (Gel state).

Mechanism of Action

The hydrogel is designed to be a free-flowing liquid at room temperature (20–25°C), allowing for facile mixing with chondrocytes or Mesenchymal Stem Cells (MSCs). Upon injection into the joint cavity (37°C), the polymer undergoes a rapid sol-gel transition, filling irregular cartilage defects and providing an immediate 3D scaffold for tissue regeneration.

Figure 1: Thermo-responsive mechanism of PNVCL hydrogels.[3][1][4] The system transitions from a hydrophilic sol to a hydrophobic physical gel upon exposure to body temperature.[2]

Detailed Experimental Protocols

Materials Required[3][5][6]

-

Monomer: N-Vinylcaprolactam (NVCL) (Sigma-Aldrich, >98%, stabilize with KOH before use).

-

Co-polymer/Backbone: Sodium Hyaluronate (HA) (MW ~1.0 MDa) or Methacrylated HA (HAMA) for chemical crosslinking support.

-

Initiator: Azobisisobutyronitrile (AIBN) (Recrystallized from methanol).

-

Solvent: Dimethyl sulfoxide (DMSO) (Anhydrous).

-

Dialysis Tubing: MWCO 3.5 kDa and 12-14 kDa.

Protocol A: Synthesis of PNVCL-g-HA Copolymer

Rationale: Grafting NVCL onto HA prevents the polymer from washing away too quickly and enhances chondrogenic signaling.

-

Purification of Monomer:

-

Dissolve NVCL in benzene and recrystallize, or wash molten NVCL with hexane to remove inhibitors.

-

Critical Step: Ensure NVCL is moisture-free; water interferes with free-radical polymerization kinetics.

-

-

Polymerization:

-

Dissolve HA (0.5 g) in 50 mL of dry DMSO at 60°C under nitrogen atmosphere.

-

Add NVCL (4.5 g) to the solution (Targeting 10:90 HA:NVCL ratio for optimal LCST).

-

Add AIBN (1% w/w relative to monomer) as the initiator.

-

Purge with

for 30 minutes to remove oxygen. -

Reaction: Stir at 70°C for 24 hours.

-

-

Purification:

-

Precipitate the reaction mixture into excess cold diethyl ether.

-

Redissolve the precipitate in deionized water.

-

Dialysis: Dialyze against distilled water for 72 hours using 12-14 kDa MWCO membrane to remove unreacted monomer and low MW oligomers. Change water every 6 hours.

-

Validation: Check dialysate absorbance at 210 nm (vinyl group) to ensure monomer removal.

-

-

Lyophilization:

-

Freeze-dry the purified polymer solution for 48 hours. Store the white spongy solid at -20°C.

-

Protocol B: Hydrogel Formulation & Cell Encapsulation[3]

-

Sterilization:

-

Sterilize the lyophilized PNVCL-g-HA polymer using Ethylene Oxide (EtO) or UV irradiation (30 mins). Note: Autoclaving may alter the LCST.

-

-

Sol Preparation:

-

Dissolve polymer in sterile PBS (pH 7.4) at 4°C to a concentration of 10-15% (w/v).

-

Allow to equilibrate overnight at 4°C to ensure complete hydration.

-